N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine
Description
N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine (CAS: 5682-35-9) is a heterocyclic compound featuring a dithioloquinoline core with methyl substituents at the 4,4,7-positions and a 2,4-dimethylphenyl group attached via an imine linkage. Its molecular formula is C21H22N2S2, with a molecular weight of 366.5 g/mol . Key properties include a hydrogen bond donor count of 1, acceptor count of 4, and a topological polar surface area of 75 Ų, indicative of moderate solubility in polar solvents .
The compound’s structural uniqueness lies in its fused dithioloquinoline system, which may confer electronic properties suitable for applications in materials science or medicinal chemistry. However, empirical data on its biological activity or synthetic utility remain sparse.
Properties
CAS No. |
5682-35-9 |
|---|---|
Molecular Formula |
C21H22N2S2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C21H22N2S2/c1-12-7-9-16(14(3)10-12)22-20-18-15-8-6-13(2)11-17(15)23-21(4,5)19(18)24-25-20/h6-11,23H,1-5H3 |
InChI Key |
ZNIPUCXLJJJDPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C3=C(C(NC4=C3C=CC(=C4)C)(C)C)SS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dithiolo Ring: The dithiolo ring can be introduced through a cyclization reaction involving a suitable dithiol and a quinoline derivative.
Substitution with 2,4-Dimethylphenyl Group: The final step involves the substitution of the quinoline derivative with a 2,4-dimethylphenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone imine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The quinoline core is known to interact with DNA and proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations: 2,4-Dimethylphenyl vs. 2,3-Dimethylphenyl
The closest analogue, N-(2,3-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine (CAS: 351337-77-4), shares the same molecular formula (C21H22N2S2) and weight (366.5 g/mol) but differs in the methyl group positions on the phenyl ring (2,3- vs. 2,4-substitution) .
Key Differences:
- Electronic Effects : The electron-donating methyl groups in both isomers influence the electron density of the aromatic ring, but the 2,4-arrangement may create a more symmetric electronic environment.
- Physicochemical Properties : The 2,3-isomer has an XLogP3 (partition coefficient) of 5.3 , suggesting high lipophilicity. While the target compound’s XLogP3 is unreported, its similar substituent count implies comparable hydrophobicity.
Functional Group Modifications: Methyl vs. Methoxy Substituents
N-(2,4-dimethoxyphenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine (from ) replaces methyl groups with methoxy and ethoxy substituents.
Key Differences:
- Polarity : Methoxy groups increase polarity due to their electron-withdrawing nature, likely reducing XLogP3 compared to methyl-substituted analogues.
- Hydrogen Bonding : Methoxy and ethoxy groups introduce additional hydrogen bond acceptors, enhancing solubility in polar solvents.
- Molecular Weight : The addition of oxygen atoms increases the molecular weight to 441.6 g/mol (formula: C23H25N2O3S2 ) .
Core Heterocycle Comparisons: Dithioloquinoline vs. Triazine
Compounds like 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-(3-dodecyloxy-2-hydroxypropoxy)phenyl)-s-triazine () feature triazine cores instead of dithioloquinoline.
Key Differences:
- Electronic Structure: Triazines are electron-deficient aromatic systems, whereas dithioloquinolines may exhibit mixed aromaticity with sulfur’s electron-rich character.
- Applications: Triazine derivatives are widely used as UV stabilizers , while dithioloquinolines could have niche roles in catalysis or optoelectronics due to sulfur’s redox activity.
Tabulated Comparison of Key Properties
Research Findings and Theoretical Insights
- Structural Analysis : Crystallographic data for such compounds are likely determined using software like SHELXL , which is widely used for small-molecule refinement .
- Theoretical Predictions : Studies on N-substituted maleimides () suggest that computational methods (e.g., DFT) could predict electronic properties like charge distribution and dipole moments for the target compound, aiding in application design .
Biological Activity
N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C21H22N2S2
- Molecular Weight : 366.54 g/mol
- CAS Number : 111499-33-3
Research indicates that compounds containing dithioloquinoline structures exhibit significant biological activities primarily through inhibition of specific protein kinases and modulation of signaling pathways involved in cancer progression.
Key Findings:
- Inhibition of Protein Kinases : The compound has shown promising inhibitory activity against various protein kinases such as JAK3 and NPM1-ALK with IC50 values indicating potent effects (IC50 ranging from 0.25 to 0.78 μM) .
- Antitumor Activity : In vitro studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .
Biological Activity Profile
The biological activity of this compound has been evaluated using various assays:
Case Studies and Experimental Data
In a study evaluating the biological activity of several derivatives including this compound:
- Compounds were screened for their ability to inhibit cell proliferation in various cancer cell lines.
- The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.3 μM to 0.5 μM against neuroblastoma cell lines .
Cytotoxicity Assays
The cytotoxic effects were assessed using WST assays, revealing that the compound effectively inhibited cell growth and induced apoptosis in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
